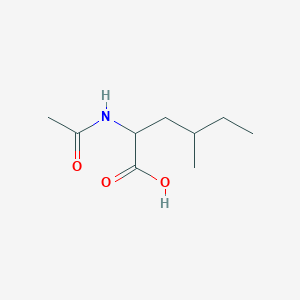

2-Acetamido-4-methylhexanoic acid

Description

Contextualizing N-Acetylated Amino Acid Derivatives in Biochemical Research

N-acetylated amino acid derivatives are compounds where an acetyl group (-COCH3) is attached to the nitrogen atom of an amino acid. This modification, known as N-acetylation, is a widespread and crucial biochemical reaction. creative-proteomics.com The process is catalyzed by N-acetyltransferases and utilizes acetyl coenzyme A (acetyl-CoA) as the acetyl group donor. creative-proteomics.comwikipedia.org

In the realm of biochemistry, N-acetylation serves multiple purposes. It can protect proteins from degradation, thereby increasing their stability. creative-proteomics.com Furthermore, this modification can influence protein-protein interactions and is a key metabolic pathway for various drugs. creative-proteomics.com The study of N-acetylated amino acids has a long history, with early examples including the identification of N-acetylglutamate as an allosteric activator of a key enzyme in the urea (B33335) cycle. nih.gov Specific N-acetylated amino acids also serve as biomarkers for certain metabolic diseases. nih.gov

Overview of the Structural Significance of the Hexanoic Acid Moiety

The backbone of 2-Acetamido-4-methylhexanoic acid is a hexanoic acid molecule. Hexanoic acid, also known as caproic acid, is a six-carbon carboxylic acid. wisdomlib.orgwikipedia.org This six-carbon chain is a key feature that dictates its chemical properties and biological roles. wisdomlib.org Hexanoic acid and its derivatives are classified as medium-chain fatty acids and are found naturally in various animal fats and oils. byjus.com

The hexanoic acid structure is significant in several biological contexts. It functions as a plant and human metabolite. byjus.com The primary use of hexanoic acid in industrial applications is in the manufacturing of its esters, which are utilized as artificial flavors. wikipedia.org The presence of a methyl group at the fourth carbon (the "4-methyl" in the name) introduces a branch in the carbon chain. This branching can influence the molecule's three-dimensional shape and how it interacts with biological systems, such as enzymes or receptors.

Historical Perspective on Related Acetamido Carboxylic Acids in Academic Inquiry

The study of carboxylic acids has been a cornerstone of chemistry for centuries, with various definitions of acids and bases evolving over time. nih.gov The investigation of amino acids and their derivatives has been fundamental to understanding the building blocks of life. The field of N-acyl amino acids, a family of lipids, has been recognized for its biological importance for a considerable time. nih.gov

Research into acetamido carboxylic acids has led to significant discoveries. For instance, the synthesis of various acetamido sugar derivatives has been crucial for studying enzyme-substrate recognition and for developing assays for specific enzymes. nih.govresearchgate.net Furthermore, the strategic use of acetamido groups as protecting groups is a common tactic in the multi-step synthesis of complex organic molecules, including pharmaceuticals. mdpi.com

Scope and Objectives of Research on this compound

Given that this compound is a specific and not widely commercialized compound, research on it would likely be highly targeted. The objectives of such research could include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its stereoisomers. This would be followed by thorough characterization of its physical and chemical properties.

Biochemical Screening: Investigating the potential biological activity of the compound. This could involve screening it as an inhibitor or substrate for various enzymes, particularly those involved in fatty acid or amino acid metabolism.

Metabolic Studies: If the compound is found to have biological activity, further research could focus on its metabolic fate in living organisms.

Structural Biology: Determining the three-dimensional structure of the compound in complex with a biological target (e.g., an enzyme) to understand the molecular basis of its activity.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C9H17NO3 | 187.24 (calculated) |

| Hexanoic acid | C6H12O2 | 116.16 |

| 4-Methylhexanoic acid | C7H14O2 | 130.18 |

| (2S,4S)-2-amino-4-methylhexanoic acid | C7H15NO2 | 145.20 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-acetamido-4-methylhexanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-4-6(2)5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13) |

InChI Key |

NTPVRIRNCPKDHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Synthesis and Chemical Modification of 2 Acetamido 4 Methylhexanoic Acid

Established Synthetic Pathways for the 2-Acetamido-4-methylhexanoic Acid Core Structure

The synthesis of α-amino acids and their derivatives is a well-established field in organic chemistry. For a target molecule like this compound, which is an N-acetylated form of 2-amino-4-methylhexanoic acid, synthetic strategies can be adapted from common methods used for preparing non-proteinogenic amino acids. The core challenge lies in the construction of the carbon skeleton with the correct placement of the amino and carboxylic acid functionalities, followed by N-acetylation.

Strategies Utilizing Amino Acid Precursors

A straightforward approach to this compound involves the direct acetylation of its parent amino acid, 2-amino-4-methylhexanoic acid. This precursor, a non-proteinogenic amino acid, has been identified in natural sources such as Aesculus californica and is commercially available as a hydrochloride salt in both racemic and enantiomerically pure forms (e.g., (2S,4S)-2-amino-4-methylhexanoic acid). nih.govbiosynth.combiosynth.comcymitquimica.com

The N-acetylation of amino acids is a fundamental and widely practiced transformation. researchgate.netcreative-proteomics.com A common and efficient method is the Schotten-Baumann reaction, where the amino acid is treated with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride under basic conditions. google.com The reaction is typically carried out in an aqueous solution where the pH is controlled to ensure the amino group is sufficiently nucleophilic while the carboxylic acid remains deprotonated. researchgate.net Alternatively, the reaction can be performed in acetic acid as the solvent, particularly for preparing racemic N-acetyl amino acids. google.com

General N-Acetylation Reaction:

(This is a representative scheme. The actual starting material would be 2-amino-4-methylhexanoic acid)

(This is a representative scheme. The actual starting material would be 2-amino-4-methylhexanoic acid)

The process of N-acetylation serves not only as a means to synthesize the target compound but also as a protective strategy in peptide synthesis, preventing the N-terminal amino group from participating in subsequent coupling reactions. wikipedia.org

Application of Acetamidomalonate Derivatives in Synthesis

The acetamidomalonate synthesis is a classic and versatile method for preparing a wide range of α-amino acids from diethyl acetamidomalonate. nih.govlibretexts.org This method is particularly well-suited for synthesizing 2-amino-4-methylhexanoic acid, which can then be N-acetylated as described previously, or the acetyl group can be retained throughout the synthesis. The synthesis of a structurally similar amino acid, 2-amino-4-ethylhexanoic acid, has been successfully achieved using this pathway. researchgate.net

The key steps of the acetamidomalonate synthesis are:

Deprotonation: Diethyl acetamidomalonate is treated with a base, typically sodium ethoxide (NaOEt), to form a stabilized enolate.

Alkylation: The nucleophilic enolate is reacted with an appropriate alkyl halide. For the synthesis of this compound, the required alkylating agent would be 1-bromo-2-methylbutane.

Hydrolysis and Decarboxylation: The resulting dialkyl-substituted malonic ester is then subjected to hydrolysis under acidic conditions, which cleaves the ester groups and the acetamido group. Subsequent heating leads to the decarboxylation of the intermediate malonic acid to yield the final α-amino acid. libretexts.org

If the N-acetyl group is desired in the final product, the hydrolysis conditions can be controlled to selectively cleave the esters while retaining the amide.

Acetamidomalonate Synthesis Pathway:

(This scheme illustrates the general acetamidomalonate synthesis adapted for the target compound)

(This scheme illustrates the general acetamidomalonate synthesis adapted for the target compound)

Stereoselective Synthetic Approaches for this compound

Controlling the stereochemistry at the α-carbon is crucial for the biological activity of amino acid derivatives. Several stereoselective strategies can be employed to synthesize enantiomerically enriched this compound.

One common approach is the resolution of a racemic mixture . The racemic N-acetyl-2-amino-4-methylhexanoic acid, synthesized via a non-stereoselective route, can be resolved using chiral resolving agents or through enzymatic methods. libretexts.org For instance, acylase enzymes can selectively hydrolyze the N-acetyl group of one enantiomer, allowing for the separation of the L-amino acid from the unreacted D-N-acetyl-amino acid.

Asymmetric synthesis offers a more direct route to enantiomerically pure products. This can be achieved through methods such as:

Asymmetric Hydrogenation: Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral phosphine (B1218219) ligands, can be used for the enantioselective hydrogenation of a suitable prochiral precursor, such as an enamido acid. libretexts.org

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a glycine-derived substrate to direct the stereoselective alkylation of the α-carbon. The auxiliary is then removed to yield the chiral amino acid.

Catalytic Asymmetric Strecker Reaction: The Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and cyanide, can be rendered asymmetric by using a chiral catalyst. acs.org For this compound, this would involve 3-methylpentanal (B96236) as the starting aldehyde.

The development of stereoselective synthesis for non-proteinogenic amino acids is an active area of research, with numerous advanced methods being continuously reported. acs.orgacs.org

Modern Organic Synthesis Methodologies Applicable to the Compound

Modern organic synthesis provides a plethora of advanced methodologies that could be applied to the synthesis of this compound and its analogs. studysmarter.co.uk These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

C-H Bond Functionalization: Direct functionalization of C-H bonds is an increasingly powerful tool. A strategy could involve the α-C(sp³)-H alkylation of a protected glycine (B1666218) derivative. Recent research has demonstrated visible-light-driven methods for such transformations, using alkyl radical precursors to introduce the desired side chain. nih.govorganic-chemistry.org

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a mainstay of modern synthesis. A nickel-catalyzed enantioconvergent coupling of a racemic alkyl electrophile with an organozinc reagent could be envisioned to construct the chiral center and the side chain simultaneously. organic-chemistry.org

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a green and powerful synthetic paradigm. nih.gov For instance, a photoredox-catalyzed process could enable the coupling of an amine, an α-ketoester, and an alkyl iodide to generate α-tertiary amino esters, which are precursors to compounds like this compound. acs.org

These modern techniques offer innovative and efficient pathways to access not only the target compound but also a diverse library of related structures for further investigation.

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to explore structure-activity relationships or to be incorporated into larger molecules like peptides.

N-Terminal Modifications and Their Synthetic Utility

While this compound itself possesses an N-acetyl group, this terminus can be considered a starting point for further modifications, or alternative N-alkylations can be performed on the parent amino acid. The N-terminal modification of amino acids and peptides is a critical strategy for modulating their biological properties.

N-terminal modifications can influence a protein or peptide's stability, conformation, and interaction with biological partners. wikipedia.orgnih.gov Beyond simple acetylation, other modifications include:

Formylation: The addition of a formyl group.

Myristoylation: The attachment of a 14-carbon saturated fatty acid, which can anchor the molecule to cell membranes.

Propionylation: The addition of a propionyl group. nih.gov

Attachment of Functional Groups via Ketenes: Ketenes can be used for highly selective N-terminal modification of peptides and proteins, allowing for the introduction of functional handles like alkynes for subsequent click chemistry. acs.org

The ability to introduce a variety of groups at the N-terminus of 2-amino-4-methylhexanoic acid significantly expands its utility as a building block in medicinal chemistry and chemical biology. These modifications can be achieved using selective chemical methods that often rely on the difference in pKa between the α-amino group and other nucleophilic side chains. mdpi.com The use of reconstituted cell-free protein synthesis systems also allows for the controlled N-terminal modification of proteins in vitro. acs.org

Carboxyl Group Derivatization and Esterification Reactions

The carboxylic acid group is a primary site for modification in this compound, allowing for the synthesis of a wide range of derivatives with altered physicochemical properties. Esterification is a common transformation, often employed to enhance lipophilicity or to protect the carboxyl group during subsequent reactions.

Standard acid-catalyzed esterification, known as the Fischer-Speier esterification, can be employed by reacting this compound with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. nih.govacs.org This equilibrium-driven reaction is typically pushed towards the ester product by using an excess of the alcohol or by removing water as it is formed. nih.gov

Alternative methods for esterification under milder conditions are often preferred to avoid potential side reactions or racemization, especially for chiral compounds. The use of orthoesters, such as triethyl orthoacetate (TEOA), has been shown to be effective for the concurrent esterification and N-acetylation of amino acids. nih.govnih.gov For an already N-acetylated compound like this compound, TEOA can efficiently convert the carboxylic acid to its corresponding ethyl ester. nih.govnih.gov

Derivatization of the carboxyl group is not limited to ester formation. It can be converted into other functional groups such as amides, acyl hydrazides, or hydroxamic acids. thermofisher.com These transformations typically involve the activation of the carboxylic acid, for instance, by converting it into an acyl chloride, a mixed anhydride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com These activated intermediates can then react with a variety of nucleophiles (amines, hydrazines, etc.) to yield the desired derivatives. For analytical purposes, derivatization with fluorescent tags such as 2,4'-dibromoacetophenone (B128361) can be used to introduce a chromophore, facilitating detection in techniques like HPLC. researchgate.net

Table 1: Common Reagents for Carboxyl Group Derivatization

| Reagent/Method | Product | Purpose | Reference |

| Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst | Ester | Protection, increased lipophilicity | nih.govacs.org |

| Triethyl Orthoacetate (TEOA) | Ethyl Ester | Mild esterification | nih.govnih.gov |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Activation for amide synthesis | aklectures.com |

| Carbodiimides (DCC, EDC) + Amine | Amide | Peptide coupling, synthesis of amides | thermofisher.com |

| 2,4'-Dibromoacetophenone | Bromophenacyl Ester | Analytical derivatization (UV detection) | researchgate.net |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | AQC-Derivative | Analytical derivatization (fluorescence) | waters.com |

Side-Chain Functionalization at the C-4 Methyl Position

Functionalization of the relatively inert C-4 methyl group on the aliphatic side chain of this compound presents a significant synthetic challenge. However, recent advances in C-H activation chemistry offer potential pathways for the direct modification of such unactivated sp³ C-H bonds. rsc.orgacs.orgsigmaaldrich.comnih.govacs.org

Transition-metal-catalyzed C-H activation is a powerful strategy for introducing functionality at specific carbon centers. nih.govacs.org Palladium-catalyzed reactions, often guided by a directing group, have shown success in the functionalization of remote C(sp³)–H bonds. rsc.orgnih.gov In the case of this compound, the carboxyl group or the acetamido group could potentially act as a directing group to guide a metal catalyst to the C-4 position. For instance, palladium-catalyzed γ-C(sp³)–H arylation has been demonstrated for tert-leucine and its peptides, where the carboxylate group directs the functionalization. nih.gov A similar strategy could be envisioned for the C-4 methyl group of this compound, which is also at a γ-position relative to the carboxyl group.

Another approach involves radical-based reactions. The generation of a radical at the tertiary C-4 position could be achieved through various methods, such as photochemical reactions or the use of radical initiators. Once formed, this radical could be trapped by a variety of reagents to introduce new functional groups. However, achieving selectivity for the C-4 methyl group over other C-H bonds in the side chain would be a critical challenge.

It is important to note that the direct functionalization of the C-4 methyl group in this compound has not been extensively reported, and the proposed strategies are based on analogous transformations in similar systems. rsc.orgnih.gov

Table 2: Potential Strategies for C-4 Methyl Group Functionalization

| Strategy | Key Reagents/Catalysts | Potential Product | Challenges | Reference |

| Directed C-H Arylation | Palladium Catalyst, Ligand, Aryl Halide | 4-(Arylmethyl) derivative | Directing group efficiency, selectivity | nih.gov |

| Radical Halogenation | N-Bromosuccinimide (NBS), Light | 4-(Bromomethyl) derivative | Selectivity over other positions | |

| Photochemical C-H Functionalization | Photoredox Catalyst, Reagent | Various functionalized derivatives | Selectivity, reaction conditions | acs.org |

Synthesis of Analogues with Modified Carbon Backbones

The synthesis of analogues of this compound with modified carbon backbones can lead to compounds with altered biological activities and properties. Modifications can include extending or shortening the carbon chain, or introducing cyclic structures.

One common strategy for extending the carbon backbone is through homologation reactions. For instance, the Arndt-Eistert reaction could be employed to insert a methylene (B1212753) group between the carboxyl group and the C-2 position, yielding a β-amino acid analogue. This multi-step process involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement.

The synthesis of analogues with longer side chains can be achieved by starting from different precursors. For example, a malonic ester synthesis starting with an appropriately branched alkyl halide could be used to construct the desired carbon skeleton before the introduction of the amino and acetyl groups. chemicalbook.com

The incorporation of backbone-extended amino acids, such as γ-, δ-, or ε-amino acids, into peptide-like structures has been demonstrated using engineered ribosomes, suggesting the potential for creating polymers with these modified building blocks. nih.gov While this is a biosynthetic approach, it highlights the interest in exploring analogues with longer carbon chains.

Furthermore, analogues with cyclic structures in the side chain could be synthesized. For example, starting with a cyclic ketone, a series of reactions could be employed to build the amino acid structure. The introduction of cyclobutane, cyclopentane, or cyclohexane (B81311) moieties has been explored in the context of non-canonical amino acids for ribosome-mediated polymerization. nih.gov

Table 3: Approaches for Synthesizing Analogues with Modified Backbones

| Modification | Synthetic Approach | Starting Materials | Potential Analogue | Reference |

| Chain Extension (Homologation) | Arndt-Eistert Synthesis | This compound | 3-Acetamido-5-methylheptanoic acid | General Organic Chemistry Principles |

| Modified Side Chain | Malonic Ester Synthesis | Branched Alkyl Halide, Diethyl Malonate | Analogues with different branching | chemicalbook.com |

| Backbone Extension | Multi-step synthesis from extended precursors | γ- or δ-keto acids | γ- or δ-Acetamido amino acids | nih.gov |

| Introduction of Cyclic Moieties | Synthesis from cyclic ketones | Cyclohexanone derivative | 2-Acetamido-2-(cyclohexyl)acetic acid derivatives | nih.gov |

Stereochemical Considerations in 2 Acetamido 4 Methylhexanoic Acid Research

Chiral Centers and Enantiomeric Forms of 2-Acetamido-4-methylhexanoic Acid

This compound possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These chiral centers are located at the C2 and C4 positions of the hexanoic acid backbone. The presence of two chiral centers gives rise to a total of 2n possible stereoisomers, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. The four stereoisomers of this compound are:

(2S, 4S)-2-Acetamido-4-methylhexanoic acid

(2R, 4R)-2-Acetamido-4-methylhexanoic acid

(2S, 4R)-2-Acetamido-4-methylhexanoic acid

(2R, 4S)-2-Acetamido-4-methylhexanoic acid

The (2S, 4S) and (2R, 4R) isomers are one enantiomeric pair, while the (2S, 4R) and (2R, 4S) isomers constitute the other.

Diastereomeric Possibilities and Their Resolution

Stereoisomers that are not mirror images of each other are called diastereomers. In the case of this compound, the relationship between any stereoisomer from one enantiomeric pair and any stereoisomer from the other enantiomeric pair is diastereomeric. For instance, (2S, 4S) and (2S, 4R) are diastereomers.

Unlike enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light, diastereomers have different physical properties, such as melting points, boiling points, and solubilities. This difference in physical properties is the basis for their separation, a process known as resolution.

A common method for resolving a racemic mixture (a 50:50 mixture of enantiomers) of a carboxylic acid like this compound is through the formation of diastereomeric salts. frontiersin.orgresearchgate.net This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts are diastereomers and can be separated by fractional crystallization due to their differing solubilities. frontiersin.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of the original carboxylic acid.

Enantioselective Synthesis Techniques for Specific Stereoisomers

While resolution separates existing stereoisomers, enantioselective synthesis aims to create a specific stereoisomer as the major product. Several strategies can be employed for the enantioselective synthesis of amino acids and their derivatives.

One powerful technique involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of amino acids, chiral auxiliaries derived from naturally occurring compounds are often used.

Another approach is enzymatic resolution. Enzymes are highly stereospecific catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, enzymatic hydrolysis can be employed to selectively hydrolyze one enantiomer of an ester derivative, facilitating the separation of the resulting acid from the unreacted ester.

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with other chiral molecules, particularly in biological systems. Enzymes and receptors are themselves chiral and will often exhibit a high degree of stereoselectivity, interacting preferentially with only one enantiomer of a chiral substrate or ligand.

This principle is of fundamental importance in pharmacology, where the two enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize and analyze single enantiomers of a compound like this compound is crucial for investigating its potential biological roles. The precise shape of each stereoisomer will determine how it fits into the binding site of a target protein, influencing the strength and type of intermolecular interactions that can occur.

Methodologies for Stereochemical Assignment and Purity Assessment

Once the stereoisomers of this compound have been synthesized or separated, it is essential to determine their absolute configuration (the R/S designation at each chiral center) and to assess their enantiomeric and diastereomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between diastereomers, as they will typically exhibit different chemical shifts in their NMR spectra. For the assignment of absolute configuration, chiral derivatizing agents can be used. These agents react with the enantiomers to form diastereomeric derivatives that show distinct NMR signals, allowing for the determination of the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and assessing enantiomeric purity. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Various types of chiral stationary phases are available, and the choice depends on the specific properties of the analyte. nih.gov

X-ray Crystallography: When a single crystal of a pure stereoisomer can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and absolute configuration.

Below is a table summarizing the key stereochemical aspects of this compound.

| Stereochemical Aspect | Description |

| Chiral Centers | C2 and C4 |

| Number of Stereoisomers | 4 |

| Enantiomeric Pairs | (2S, 4S) / (2R, 4R) and (2S, 4R) / (2R, 4S) |

| Diastereomeric Relationships | e.g., (2S, 4S) is a diastereomer of (2S, 4R) and (2R, 4S) |

| Resolution Techniques | Diastereomeric salt formation with a chiral base |

| Enantioselective Synthesis | Use of chiral auxiliaries, enzymatic resolution |

| Analytical Techniques | NMR spectroscopy, Chiral HPLC, X-ray crystallography |

Biochemical and Biological Relevance of 2 Acetamido 4 Methylhexanoic Acid

Role as a Potential Building Block in Peptide and Protein Chemistry

In the realm of peptide and protein synthesis, the structure of an amino acid dictates its function. The fundamental process of peptide synthesis involves the formation of amide linkages between the amino group of one amino acid and the carboxyl group of another. masterorganicchemistry.com The use of protecting groups is essential to control the sequence of amino acid addition. peptide.comnih.gov Common strategies in solid-phase peptide synthesis (SPPS), for instance, involve the temporary protection of the α-amino group with moieties like Fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc). nih.govpeptide2.com

2-Acetamido-4-methylhexanoic acid is an N-acetylated amino acid. The presence of the acetyl group on the alpha-amino nitrogen means this position is no longer a primary amine but an amide. This structural feature is critical because the acetylated nitrogen cannot participate in the formation of a new peptide bond. masterorganicchemistry.com Consequently, this compound cannot be elongated from its N-terminus and effectively acts as a chain-terminating residue.

Its potential role in peptide chemistry is therefore not as an internal building block, but as a capping agent. When introduced as the final residue in a peptide synthesis, it would yield a peptide with an acetylated N-terminus. This N-terminal acetylation can confer several advantageous properties to the resulting peptide, including:

Increased Stability: N-terminal acetylation can protect peptides from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus, thus prolonging the peptide's half-life.

Derivatives of amino acids with protected functional groups are valuable tools in the synthesis of peptides and proteins for research and pharmaceutical applications.

Investigating its Integration into Cellular Biomacromolecules

The integration of non-standard amino acids into cellular biomacromolecules like proteins is a complex process. For this compound, two primary hypothetical pathways for its incorporation could be considered.

First, if its non-acetylated precursor, 2-amino-4-methylhexanoic acid, is present in a cell, it could potentially be incorporated into a growing polypeptide chain during protein synthesis. Following this, the N-terminus of the protein or the side chain of an internal residue could undergo post-translational modification. N-terminal acetylation is a widespread and highly conserved protein modification in eukaryotes, involved in protein stability and protection. This reaction is catalyzed by N-acetyltransferases (NATs).

Alternatively, free 2-amino-4-methylhexanoic acid could be acetylated by an enzyme like leucine (B10760876) N-acetyltransferase to form this compound. While N-acetylated amino acids themselves are not directly incorporated into proteins by the ribosomal machinery, they play roles as metabolites and signaling molecules. nih.gov For example, aminoacylase (B1246476) I catalyzes the formation of free amino acids from their N-acetylated precursors, but it can also catalyze the reverse synthesis reaction.

Structural Analogy to Endogenous Amino Acid Derivatives

The potential biological relevance of this compound can be inferred from its structural similarity to known amino acids and their derivatives. Its core structure is based on 2-amino-4-methylhexanoic acid, a non-proteinogenic amino acid found in nature, for instance in Aesculus californica. nih.gov This parent amino acid is a homolog of leucine, containing an additional methylene (B1212753) group in its side chain. nih.govwikipedia.org

The most insightful comparison is with N-Acetyl-L-leucine, an N-acetylated derivative of the common proteinogenic amino acid L-leucine. nih.gov Both this compound and N-Acetyl-L-leucine are N-acetylated branched-chain amino acid derivatives. This structural similarity suggests they might interact with similar enzymes or transport systems.

Table 1: Structural Comparison of this compound and Related Compounds

| Compound Name | Molecular Formula | Structure | Key Features |

| This compound | C₉H₁₇NO₃ | Acetylated amino group; branched alkyl side chain (isobutyl with an extra methyl group). | N-acetylated non-proteinogenic amino acid. |

| 2-Amino-4-methylhexanoic acid | C₇H₁₅NO₂ | Primary amino group; branched alkyl side chain. | Parent amino acid; homolog of leucine. nih.govnih.gov |

| N-Acetyl-L-leucine | C₈H₁₅NO₃ | Acetylated amino group; isobutyl side chain. | N-acetylated derivative of the essential amino acid leucine. nih.gov |

| L-Leucine | C₆H₁₃NO₂ | Primary amino group; isobutyl side chain. | Essential branched-chain amino acid (BCAA). wikipedia.org |

This table provides a comparative overview of the chemical structures and key characteristics of this compound and its structural analogs.

Contributions to Diverse Biological Activities and Pathways at a Mechanistic Level

Based on its structural similarity to biologically active molecules like N-Acetyl-L-leucine, it is plausible that this compound could participate in or modulate various biological pathways. nih.gov

N-Acetyl-L-leucine and its parent amino acid, L-leucine, are known to influence key cellular signaling pathways. L-leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis. wikipedia.org While the direct effects of this compound on mTOR or other signaling cascades have not been reported, its structural analogy to N-Acetyl-L-leucine makes this an area of interest.

Furthermore, N-Acetyl-L-leucine has been identified as an inhibitor of several transport proteins, including P-Glycoprotein, Breast Cancer Resistance Protein (BCRP), and various Organic Anion Transporters (OATs). nih.gov These transporters are crucial for cellular homeostasis and drug metabolism. By acting as an inhibitor, a compound can significantly alter cellular signaling and response to other stimuli. The potential for this compound to interact with such transporters warrants investigation.

The exploration of amino acid derivatives for their pharmacological activities is an active area of research. A compelling example is N-Acetyl-L-leucine, which has been shown to accelerate vestibular compensation (the brain's recovery from inner ear imbalance) by acting on the cerebellum and thalamus. selleckchem.com This therapeutic effect is fundamentally linked to the modulation of neuronal activity, which is governed by changes in neuronal membrane potentials.

Given that this compound is a close structural analog of N-Acetyl-L-leucine, it could hypothetically exert similar effects on the central nervous system. Its ability to cross the blood-brain barrier and interact with neuronal targets would be a key determinant of any such activity. Investigating its impact on neuronal ion channels, receptor activity, and ultimately membrane potentials in model systems could reveal potential neuro-modulatory properties.

Table 2: Potential Biological Activities of this compound Based on Analogs

| Biological Process | Known Activity of Analog (N-Acetyl-L-leucine) | Potential Role of this compound |

| Cellular Signaling | Influences mTOR pathway (via Leucine); Inhibits P-Glycoprotein, BCRP, OATs. nih.govwikipedia.org | Potential modulator of mTOR or other growth pathways; Possible inhibitor of membrane transporters. |

| Neuronal Function | Accelerates vestibular compensation; Acts on cerebellum and thalamus. selleckchem.com | Potential to modulate neuronal activity and excitability; Area for investigation for neuro-pharmacological effects. |

This table summarizes the potential biological roles of this compound by drawing parallels with the known activities of its close structural analog, N-Acetyl-L-leucine.

Enzymatic Interactions and Metabolism of 2 Acetamido 4 Methylhexanoic Acid

Identification and Characterization of Enzymes Involved in its Biotransformation

The biotransformation of 2-Acetamido-4-methylhexanoic acid likely involves enzymes that act on N-acetylated amino acids. These include hydrolases that cleave the acetamido group and transferases that catalyze its formation.

The hydrolysis of the acetamido group from this compound would yield 2-amino-4-methylhexanoic acid and acetate (B1210297). This reaction is characteristic of a class of enzymes known as amidohydrolases. Specifically, N-acyl-aliphatic-L-amino acid amidohydrolase (EC 3.5.1.14), also known as acylase I, is a strong candidate for this catalytic activity. This zinc-containing enzyme is found in animals and is known to hydrolyze a variety of N-acylated aliphatic amino acids, with the notable exception of N-acetyl-L-aspartate. genome.jp Its activity on neutral aliphatic N-acyl-alpha-amino acids suggests a potential role in the deacetylation of this compound. genome.jp

The formation of this compound can be envisioned through two primary enzymatic pathways: the N-acetylation of the corresponding amino acid or the amidation of a keto acid precursor.

An enzyme with the potential to catalyze the direct N-acetylation of 2-amino-4-methylhexanoic acid is Leucine (B10760876) N-acetyltransferase (EC 2.3.1.66). This enzyme utilizes acetyl-CoA as the acetyl group donor to catalyze the formation of N-acetyl-L-leucine. wikipedia.org Given the structural similarity between leucine and 2-amino-4-methylhexanoic acid, it is plausible that this acetyltransferase could also act on the latter, producing this compound.

Alternatively, the formation could proceed via a process analogous to chemical amidocarbonylation. In this scenario, an aldehyde precursor, 4-methyl-1-pentanal, could undergo a series of enzymatic reactions. researchgate.netontosight.ai While the specific enzymes for such a multi-step biosynthesis in biological systems have not been explicitly identified for this compound, it represents a potential route for its formation from common metabolic intermediates.

Currently, there is a lack of specific studies investigating this compound as a direct substrate or inhibitor for particular enzymes. However, based on its structure, it can be hypothesized to interact with enzymes involved in branched-chain amino acid metabolism.

The general class of N-acyl-L-amino-acid amidohydrolases are known to have broad substrate specificity. The table below summarizes the substrate scope for a related enzyme, providing a basis for predicting potential interactions.

| Enzyme | EC Number | Substrates |

| N-acyl-aliphatic-L-amino acid amidohydrolase | 3.5.1.14 | Neutral aliphatic N-acyl-alpha-amino acids, Mercapturic acids |

This table presents generalized substrate information for the enzyme class and does not represent specific testing with this compound.

Further research is required to determine if this compound can act as a substrate for this or other related enzymes, or if it exhibits any inhibitory activity.

Elucidation of Metabolic Pathways Involving this compound

The metabolic pathways involving this compound are not well-established. However, by examining the metabolism of structurally related compounds, potential catabolic and anabolic routes can be proposed.

The catabolism of this compound would likely commence with the hydrolysis of the acetamido group, as described in section 5.1.1, to yield 2-amino-4-methylhexanoic acid. This amino acid, being a branched-chain amino acid, would then enter the well-established degradation pathway for this class of compounds. nyu.eduontosight.ai

The degradation of branched-chain amino acids primarily occurs in extra-hepatic tissues, such as muscle. nyu.edu The initial step is a transamination reaction to form the corresponding α-keto acid, catalyzed by a branched-chain amino acid transaminase (BCAT). mdpi.com The resulting α-keto acid then undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in the pathway. mdpi.comnih.gov Subsequent steps would lead to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production or be utilized for gluconeogenesis. nyu.edumdpi.com

The table below outlines the general steps in branched-chain amino acid catabolism.

| Step | Enzyme | Product(s) |

| Transamination | Branched-chain amino acid transaminase (BCAT) | α-keto acid |

| Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Acyl-CoA derivatives |

| Further Oxidation | Various dehydrogenases and other enzymes | Acetyl-CoA, Propionyl-CoA |

This table outlines the general pathway for branched-chain amino acids. The specific intermediates for 2-amino-4-methylhexanoic acid would follow a similar pattern.

The potential for this compound to be incorporated into more complex biomolecules is an area that remains to be explored. N-acyl amino acids have been identified as a diverse class of signaling lipids. nih.gov It is conceivable that this compound could serve as a precursor or be modified to form such signaling molecules.

Furthermore, the amino acid product of its hydrolysis, 2-amino-4-methylhexanoic acid, could potentially be activated and utilized in non-ribosomal peptide synthesis, a pathway responsible for the production of a wide array of bioactive secondary metabolites in various organisms. However, there is currently no direct evidence to support the anabolic incorporation of this compound into larger, more complex structures.

Comparative Metabolic Studies of this compound Homologs

Direct metabolic studies on this compound are not extensively documented in publicly available scientific literature. However, valuable insights can be gleaned from the metabolic pathways of its structural homologs, primarily N-acetyl-L-leucine and N-acetyl-L-isoleucine. These compounds are N-acetylated derivatives of the branched-chain amino acids (BCAAs) leucine and isoleucine, respectively.

The metabolism of BCAAs is a well-characterized process that primarily initiates in skeletal muscle, unlike most other amino acids which are first metabolized in the liver. mdpi.com The initial step involves the removal of the amino group by a transamination reaction, catalyzed by branched-chain aminotransferases (BCATs), to form the corresponding branched-chain α-keto acids (BCKAs). mdpi.comnih.gov These BCKAs are then released into the bloodstream and transported to the liver for further catabolism. mdpi.com

In the context of N-acetylated BCAAs, the primary metabolic step is the hydrolysis of the acetyl group, a reaction catalyzed by enzymes known as aminoacylases (also referred to as acylases). wikipedia.orgmhmedical.com Specifically, Aminoacylase (B1246476) I (ACY1) is a cytosolic, zinc-dependent enzyme that demonstrates broad substrate specificity for the hydrolysis of N-acyl-L-amino acids, releasing the free L-amino acid and acetate. wikipedia.orgmhmedical.comnih.gov This enzymatic action is crucial for the recycling of amino acids from N-acetylated proteins and peptides. nih.gov

Studies on N-acetyl-L-leucine have shown that it is a substrate for porcine kidney aminoacylase I. researchgate.net Furthermore, research on individuals with Aminoacylase I deficiency has revealed increased urinary excretion of several N-acetylated amino acids, including those of leucine and valine, underscoring the enzyme's role in their in vivo hydrolysis. mhmedical.comnih.gov The metabolism of N-acetyl-L-leucine is thought to proceed through its deacetylation to L-leucine, which then enters the standard BCAA catabolic pathway. The primary end products of leucine metabolism are acetyl-CoA and acetoacetate, making it a ketogenic amino acid. nih.gov

Similarly, N-acetyl-L-isoleucine is expected to be hydrolyzed by aminoacylase I to yield L-isoleucine. Isoleucine is both a ketogenic and glucogenic amino acid, as its catabolism produces both acetyl-CoA and succinyl-CoA. mdpi.com The comparative analysis of N-acetyl leucine and N-acetyl isoleucine levels in biological samples, such as hair, has been investigated as potential biomarkers for metabolic conditions like diabetes. d-nb.info

Given the structural similarity, it is highly probable that this compound, the N-acetyl derivative of 4-methylhexanoic acid (a non-proteinogenic amino acid), is also a substrate for aminoacylases. The rate and efficiency of this hydrolysis would likely be influenced by the structure of the branched alkyl side chain.

Table 1: Comparison of this compound and its Homologs

| Compound Name | Parent Amino Acid | Metabolic Fate of Parent Amino Acid |

| This compound | 4-methylhexanoic acid | Not well-characterized |

| N-acetyl-L-leucine | L-leucine | Ketogenic (metabolized to acetyl-CoA and acetoacetate) |

| N-acetyl-L-isoleucine | L-isoleucine | Ketogenic and Glucogenic (metabolized to acetyl-CoA and succinyl-CoA) |

Role in Enzyme Regulation and Biocatalysis

The enzymatic interactions of this compound and its homologs extend beyond simple metabolism, playing roles in enzyme regulation and finding applications in synthetic biocatalysis.

Enzyme Kinetic Studies with this compound

Research on aminoacylase from the hyperthermophilic archaeon Pyrococcus furiosus has demonstrated its ability to hydrolyze various N-acetylated amino acids, with the rate of hydrolysis being dependent on the structure of the amino acid side chain. nih.gov Generally, aminoacylases exhibit a preference for N-acyl derivatives of L-amino acids with hydrophobic side chains. acs.org Branching in the amino acid side chain has been shown to influence the rate of hydrolysis by hog kidney acylase I, with branching invariably depressing the rate below that of the corresponding straight-chain isomer. acs.org

A study on a novel recombinant aminoacylase from Paraburkholderia monticola showed a preference for long-chain acyl-amino acids and displayed minimal activity with acetyl-amino acids, highlighting the diversity of substrate specificities among aminoacylases. nih.gov

Table 2: Substrate Specificity of Pyrococcus furiosus Aminoacylase

| Substrate | Relative Rate of Hydrolysis (%) |

| N-Acetyl-L-methionine | 100 |

| N-Acetyl-L-alanine | 85 |

| N-Acetyl-L-leucine | 70 |

| N-Acetyl-L-phenylalanine | 65 |

| N-Acetyl-L-tryptophan | 50 |

| N-Acetyl-L-valine | 45 |

| Data adapted from a study on Pyrococcus furiosus aminoacylase, where the rate of hydrolysis is expressed as a percentage of the activity compared to that obtained with N-acetyl-L-methionine. nih.gov |

Based on these findings, it can be hypothesized that this compound would be a substrate for aminoacylase I, and its hydrolysis rate would be comparable to or slightly lower than that of N-acetyl-L-leucine, due to the similar branched alkyl side chain. Detailed kinetic studies would be necessary to determine the precise Michaelis-Menten constant (K_m) and maximum velocity (V_max) for this specific substrate-enzyme pair.

Application in Multi-Enzyme Cascade Reactions for Chemical Synthesis

Enzymes are increasingly utilized in multi-step cascade reactions to perform complex chemical transformations in a single pot, offering advantages in terms of efficiency and sustainability. researchgate.net Aminoacylases, in particular, have a long history of industrial application in the kinetic resolution of racemic mixtures of N-acetyl-amino acids to produce enantiomerically pure L-amino acids. wikipedia.orgd-nb.info

In a typical cascade, a racemic mixture of an N-acetyl amino acid is subjected to an L-selective aminoacylase. The enzyme specifically hydrolyzes the L-enantiomer to the free L-amino acid, which can then be easily separated from the unreacted N-acetyl-D-amino acid. wikipedia.org This principle can be extended to more complex cascades. For instance, a multi-enzyme cascade combining an N-acylamino acid racemase (NAAAR) and an L-selective aminoacylase can achieve a dynamic kinetic resolution, theoretically converting the entire racemic starting material into the desired L-amino acid. researchgate.net

While there are no specific reports on the use of this compound in such cascades, the principles established with its homologs are directly applicable. Given that aminoacylases can catalyze the reverse reaction—the synthesis of N-acyl-amino acids from a fatty acid and an amino acid—there is potential for its inclusion in synthetic cascades. nih.govresearchgate.net For example, an acyltransferase from Mycobacterium smegmatis has been used for the biocatalytic N-acylation of amines in water. researchgate.net Such enzymes could potentially be used in a cascade to first synthesize this compound, which could then be acted upon by other enzymes in the reaction sequence.

The development of multi-enzyme systems for the synthesis of various organic molecules is an active area of research, and the substrate promiscuity of many enzymes suggests that N-acetylated non-proteinogenic amino acids like this compound could be valuable building blocks in these biocatalytic strategies. nih.govnih.gov

Analytical Methodologies for Characterization of 2 Acetamido 4 Methylhexanoic Acid

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for the isolation and purification of 2-Acetamido-4-methylhexanoic acid from reaction mixtures or biological samples. nih.gov The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. oup.com However, due to the low volatility of this compound, derivatization is a mandatory step to increase its vapor pressure and thermal stability, making it amenable to GC analysis. sigmaaldrich.com Common derivatization strategies for similar N-acetylated amino acids include silylation, which replaces active hydrogens on the carboxyl and amide groups with a nonpolar moiety like a tert-butyldimethylsilyl (TBDMS) group using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Another approach involves the formation of n-propyl n-acetyl esters. nih.govnih.gov

The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column. The choice of the stationary phase is critical for achieving optimal resolution from other components in the mixture. oup.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Description |

| Column | SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injection Mode | Splitless (1 µL) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in acetonitrile (B52724) |

Liquid Chromatography (LC) Method Development

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization. liberty.educreative-proteomics.com Reversed-phase chromatography is the most common separation mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. creative-proteomics.com

Method development for the LC analysis of this compound involves optimizing the mobile phase composition (typically a mixture of water with an organic modifier like acetonitrile or methanol (B129727), often with an acid additive like formic acid or acetic acid to improve peak shape), flow rate, and column temperature to achieve the desired separation and peak resolution. nih.gov

Table 2: Representative Liquid Chromatography (LC) Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis (at ~210 nm) or Mass Spectrometer (MS) |

Spectroscopic and Spectrometric Characterization Methods

Following chromatographic separation, spectroscopic and spectrometric techniques are employed for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry, often coupled with a chromatographic system (GC-MS or LC-MS), is an indispensable tool for the molecular identification of this compound. nih.govnih.gov Electron ionization (EI) is commonly used in GC-MS, while electrospray ionization (ESI) is the preferred method for LC-MS, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov

High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the precursor ion, yield a characteristic fragmentation pattern that provides structural information and confirms the identity of the compound. nih.govnih.gov For N-acetylated amino acids, characteristic losses include water (H₂O) and ketene (B1206846) (C₂H₂O). nih.gov

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Predicted Major Fragment Ions (m/z) |

| ESI+ | 188.1281 [M+H]⁺ | 170 (loss of H₂O), 146 (loss of ketene), 128 (further loss of H₂O), 102 (immonium ion) |

| ESI- | 186.1136 [M-H]⁻ | 142 (loss of CO₂), 127 (loss of CH₃COOH) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including this compound. aocs.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. magritek.commagritek.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O, acid) | - | ~178 |

| 2 (CH) | ~4.5 (m) | ~52 |

| 3 (CH₂) | ~1.6-1.8 (m) | ~35 |

| 4 (CH) | ~1.4 (m) | ~34 |

| 5 (CH₂) | ~1.2 (m) | ~29 |

| 6 (CH₃) | ~0.9 (t) | ~14 |

| 4-CH₃ | ~0.9 (d) | ~19 |

| Acetyl (C=O) | - | ~170 |

| Acetyl (CH₃) | ~2.0 (s) | ~23 |

| NH | ~6.5 (d) | - |

| OH (acid) | ~11-12 (br s) | - |

Advanced Techniques for Trace Analysis and Quantification

For the detection and quantification of this compound at very low concentrations, more advanced and sensitive analytical techniques are required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for trace analysis. springernature.comcreative-proteomics.com By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for the target analyte are monitored, significantly reducing background noise and enhancing sensitivity. springernature.com This technique is particularly valuable for quantifying the compound in complex biological matrices.

Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced separation power compared to conventional GC-MS, which is beneficial for resolving the target analyte from co-eluting impurities in complex samples. oup.com

For unambiguous structural confirmation, especially in the case of isomers, advanced NMR techniques such as 2D-NMR are invaluable. researchgate.net Furthermore, the use of stable isotope-labeled internal standards in both GC-MS and LC-MS analyses can significantly improve the accuracy and precision of quantification. creative-proteomics.com

Derivatization for Enhanced Analytical Detection

The analytical characterization of this compound, like many other amino acids, can be significantly improved through chemical derivatization. This process involves chemically modifying the analyte to produce a new compound with properties more suitable for a specific analytical technique, particularly gas chromatography-mass spectrometry (GC-MS). Derivatization is often necessary because amino acids, including this compound, are typically non-volatile and may exhibit poor chromatographic behavior in their native form. By converting them into more volatile and thermally stable derivatives, their separation and detection are greatly enhanced.

Common derivatization strategies for N-acetyl amino acids, such as this compound, involve the esterification of the carboxylic acid group. This modification increases the volatility of the compound, making it amenable to GC analysis. Two prominent methods include the formation of N-acetyl methyl esters (NACME) and N-acetyl-isopropyl (NAIP) esters. acs.orgnih.govresearchgate.net

The NACME derivatization procedure has been developed to improve the accuracy and precision of amino acid analysis using gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). nih.govresearchgate.net For this method, the methylation conditions are critical for achieving high reaction yields. nih.govresearchgate.net A common procedure involves a 1-hour methylation at 70°C using a mixture of anhydrous methanol and acetyl chloride. nih.gov Both NACME and the comparative NAIP derivatization procedures have been shown to produce baseline-resolved peaks for a standard mixture of 15 protein amino acids on GC columns with polar stationary phases. nih.govresearchgate.net

The primary advantage of derivatization is the enhanced sensitivity and resolution during chromatographic analysis. For instance, the conversion of N-acetyl amino acids to their corresponding esters allows for sharp, symmetrical peaks in GC, leading to more accurate quantification and identification. The choice of derivatizing agent and reaction conditions can be optimized to achieve the best results for a specific analyte.

A comparison of different derivatization agents for amino acid analysis by GC/C/IRMS, including NACME, N-acetyl n-propyl (NANP) esters, NAIP esters, and others, concluded that the NACME derivative was preferable. nih.gov This preference is mainly due to the higher analyte-to-derivative carbon ratio, which results in lower analytical errors during determination. nih.gov

The following interactive table provides a hypothetical overview of the derivatization of this compound for GC-MS analysis, based on established methods for similar N-acetyl amino acids.

Another critical aspect of the analysis of this compound is the separation of its stereoisomers. As a chiral compound, it can exist in different enantiomeric forms, which may have distinct biological activities. Chiral chromatography is the most effective method for separating enantiomers. Anion-exchange chiral stationary phases, such as CHIRALPAK QN-AX and QD-AX, have demonstrated specific enantioselectivity for acidic compounds. chiraltech.com The separation mechanism is based on the ionic exchange between the chiral selector and the anionic analytes, which in this case would be the deprotonated carboxyl group of this compound. chiraltech.com

The following table outlines a hypothetical chiral separation of this compound enantiomers using a chiral stationary phase.

Computational and Theoretical Studies of 2 Acetamido 4 Methylhexanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-Acetamido-4-methylhexanoic acid is fundamental to understanding its three-dimensional structure and flexibility. The presence of multiple rotatable bonds in its backbone and side chain results in a multitude of possible conformations, each with a distinct energy level. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be biologically relevant.

The process typically involves a systematic search of the conformational space by rotating the single bonds within the molecule. The potential energy of each conformation is then calculated using force fields, which are sets of empirical energy functions. The resulting data can be visualized on a potential energy surface, highlighting the energy minima that correspond to stable conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle (degrees) | Potential Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 60 | 0.5 | Gauche |

| 180 | 0.0 | Anti (most stable) |

This table illustrates how different rotations around a key bond could result in varying energy levels, with the 'anti' conformation often being the most stable due to reduced steric hindrance.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic properties of this compound. epstem.net These calculations can determine the distribution of electrons within the molecule, which is crucial for predicting its reactivity. epstem.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the regions of positive and negative electrostatic potential on the molecule. This allows for the prediction of how the molecule will interact with other molecules, such as receptors or enzymes. epstem.net

Table 2: Hypothetical Quantum Chemical Properties of this compound (calculated using DFT)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations can provide insights into its behavior in a biological environment, such as in an aqueous solution or in the presence of a cell membrane. rsc.orgmdpi.com

These simulations can model the interactions between the compound and surrounding water molecules, revealing information about its solubility and hydration shell. rsc.org Additionally, MD simulations can be used to study how the compound might interact with a lipid bilayer, providing clues about its ability to cross cell membranes. mdpi.com The strength and nature of these interactions are critical for understanding the compound's pharmacokinetic properties. nih.gov

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Findings

| Simulation System | Duration | Key Findings |

|---|---|---|

| Compound in Water Box | 100 ns | Stable hydration shell forms around polar groups. |

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, a common component of cell membranes.

In Silico Prediction of Biological Activity and Protein Binding Sites

In silico tools can be employed to predict the potential biological activities of this compound and to identify potential protein binding partners. biotechnologia-journal.org These methods often rely on machine learning algorithms trained on large datasets of known drug-target interactions. biotechnologia-journal.org

By analyzing the chemical structure of the compound, these programs can generate a spectrum of predicted biological activities, such as whether it might act as an enzyme inhibitor, a receptor agonist, or an antagonist. mdpi.com This can help to guide further experimental investigations into the compound's therapeutic potential. mdpi.com

Furthermore, molecular docking simulations can be used to predict how the compound might bind to the active site of a specific protein. nih.gov These simulations place the ligand (the compound) into the binding site of the protein and calculate a binding score, which is an estimate of the binding affinity. This can help to identify potential protein targets for the compound.

Table 4: Hypothetical Predicted Biological Activities and Protein Binding Scores

| Predicted Activity | Probability Score | Potential Protein Target | Docking Score (kcal/mol) |

|---|---|---|---|

| Cyclooxygenase-2 Inhibitor | 0.65 | COX-2 | -8.2 |

| Antineoplastic | 0.58 | B-Raf Kinase | -7.5 |

Higher probability scores indicate a greater likelihood of the predicted activity. More negative docking scores suggest stronger binding affinity.

Derivatives and Analogues of 2 Acetamido 4 Methylhexanoic Acid

Design and Synthesis of Structurally Related N-Acetylated Hexanoic Acids

The design and synthesis of N-acetylated hexanoic acids structurally related to 2-acetamido-4-methylhexanoic acid involve a variety of chemical strategies. These methods aim to introduce specific modifications to the hexanoic acid backbone, the position and nature of substituents, and the N-acetyl group itself.

A common approach to synthesizing these analogues is through the acetylation of the corresponding amino acids. This can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. conicet.gov.ar For instance, the synthesis of N-acetylated peptoids, which are isomers of N-acetylated amino acids, can be accomplished by treating the resin-bound peptoid with acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA). mdpi.com

Another versatile method involves the modification of existing hexanoic acid derivatives. For example, the synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives, which share the N-acetylated feature, involves multiple steps including protection, selective deprotection, and subsequent alkylation and acetylation. acs.org These synthetic routes often require careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.

The synthesis of more complex analogues, such as those incorporating different functional groups or ring systems, often necessitates multi-step synthetic sequences. For example, the synthesis of acridine-substituted analogues of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide involved a novel route for creating substituted acridine-4-carboxylic acids. nih.gov Similarly, the development of 2-amino-4-methylthiazole (B167648) analogues as antimicrobial agents required a three-step reaction sequence. nih.gov

The table below summarizes various synthetic methods employed for preparing N-acetylated compounds and their derivatives.

| Method | Reagents | Key Features | Reference |

| N-Acetylation of Amines | Acetic anhydride, DIPEA, DMAP | Used for N-terminal acetylation of peptoids on solid support. | mdpi.com |

| N-Acetylation in Ionic Liquid | Acetic anhydride, Triethylammonium acetate (B1210297) (TEAA) | Green and efficient method for acetylating alcohols, amines, and thiols. | conicet.gov.ar |

| Multi-step Synthesis of Complex Analogues | Various, including protection/deprotection and coupling reactions | Allows for the creation of structurally diverse analogues with specific functionalities. | acs.orgnih.gov |

Functionalization for Targeted Biochemical Probes

The functionalization of this compound and its analogues is a key strategy for developing targeted biochemical probes. These probes are invaluable tools for studying biological processes, identifying protein targets, and elucidating mechanisms of action.

One common functionalization strategy is the introduction of reporter groups, such as fluorescent tags or biotin, to enable detection and visualization. Another approach involves incorporating reactive groups that can form covalent bonds with specific residues in a target protein, allowing for affinity-based protein profiling and target identification.

A study on chemical probes for the functionalization of polyketide intermediates demonstrated the use of functionalized N-acetyl cysteamine (B1669678) probes to explore in vivo polyketide diversification. nih.gov These probes, containing handles like alkynes or azides, allowed for the generation and characterization of novel polyketide derivatives. nih.gov The azide-functionalized derivatives could be further modified, for example, through a Staudinger-phosphite reaction to attach other molecules. nih.gov

The design of these probes often relies on computational modeling and a deep understanding of the target enzyme's active site. For instance, in the design of inhibitors for GlcN-6-P synthase, a biomimicking strategy was employed to design thiazole-carboximidamides that could bind to the glucosamine (B1671600) binding site. nih.gov

The table below highlights different functionalization strategies and their applications.

| Functionalization Strategy | Purpose | Example Application | Reference |

| Introduction of Alkyne/Azide Handles | Click chemistry for attachment of reporter groups or other molecules. | Characterization of novel polyketide derivatives. | nih.gov |

| Incorporation of Reactive Groups | Covalent modification of target proteins for identification. | Not specifically detailed for this compound in the provided context, but a general principle. | |

| Biomimicking Design | Designing molecules that mimic the natural substrate to bind to an enzyme's active site. | Design of thiazole-carboximidamides as GlcN-6-P synthase inhibitors. | nih.gov |

Homologues and Isomers: Comparative Biochemical Studies

Comparative biochemical studies of homologues and isomers of this compound provide valuable insights into the structural requirements for biological activity. By systematically varying the chain length (homologues) or the arrangement of atoms (isomers), researchers can determine how these changes affect the molecule's interaction with its biological target.

Homologues of this compound would involve changing the length of the carbon chain. For example, studying 2-acetamidopentanoic acid or 2-acetamidoheptanoic acid would reveal the importance of the hexanoyl backbone length for activity.

Isomers, on the other hand, have the same molecular formula but different structural arrangements. This can include positional isomers, where the methyl group is at a different position on the hexanoic acid chain, or stereoisomers, which have different three-dimensional arrangements of atoms. For instance, the study of different enantiomers of a molecule can reveal stereospecific interactions with a chiral biological target. A well-known example is lipoic acid, where only the (R)-(+)-enantiomer exists in nature and is an essential cofactor. wikipedia.org

A study on the O-specific polysaccharide of Proteus penneri identified a new natural isomer of N-acetylmuramic acid, 2-acetamido-4-O-[(S)-1-carboxyethyl]-2-deoxy-D-glucose, highlighting the existence and potential biological relevance of such isomers in nature. nih.gov

Comparative studies on synthetic isomers are also crucial. For example, to understand contradictory results regarding the structure of a lipopolysaccharide, both anomers of methyl 2-acetamido-2,6-dideoxy-d-xylo-hexopyranosid-4-ulose were synthesized and studied. researchgate.net

The table below provides examples of comparative studies on homologues and isomers.

| Type of Variation | Compound(s) Studied | Key Finding | Reference |

| Isomerism | 2-Acetamido-4-O-[(S)-1-carboxyethyl]-2-deoxy-D-glucose | A new natural isomer of N-acetylmuramic acid was identified. | nih.gov |

| Anomerism | Methyl 2-acetamido-2,6-dideoxy-alpha- and beta-D-xylo-hexopyranosid-4-ulose | Synthesis of both anomers was necessary to clarify structural data. | researchgate.net |

| Enantiomerism | (R)-(+)-lipoic acid and (S)-(-)-lipoic acid | Only the (R)-(+)-enantiomer is naturally occurring and biologically essential. | wikipedia.org |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. For analogues of this compound, SAR studies aim to identify the key structural features responsible for their biological activity and to guide the design of more potent and selective compounds.

These studies involve synthesizing a series of analogues with systematic modifications and evaluating their biological activity. For example, in the development of acridine-substituted anticancer agents, SAR studies revealed that while the electronic properties of substituents had a minor effect on cytotoxicity, steric bulk was a critical factor, with larger groups leading to a loss of activity. nih.gov

In another study on aurone (B1235358) derivatives with antimicrobial activity, SAR analysis showed that certain substitutions on both the A and B rings of the aurone scaffold were crucial for potency. nih.gov Specifically, some of the most active compounds were derivatives bearing an acetamido or amino group at position 5 of the A ring. nih.gov

SAR studies on methylxanthine and azobenzene (B91143) derivatives as acetylcholinesterase inhibitors highlighted the importance of both the core pharmacophore and the nature of an attached amino group for inhibitory activity. mdpi.com The study found that a theobromine-diethylamine hybrid was the most potent inhibitor in the series. mdpi.com

The table below summarizes key findings from SAR studies of various classes of compounds, which can inform the design of analogues of this compound.

| Compound Class | Key SAR Finding | Reference |

| Acridine-substituted carboxamides | Steric bulk is a critical determinant of cytotoxicity. | nih.gov |

| Aurone derivatives | Substitutions on both A and B rings are important for antimicrobial activity. | nih.gov |

| Methylxanthine and Azobenzene derivatives | Both the core pharmacophore and the linked amino group influence acetylcholinesterase inhibitory activity. | mdpi.com |

Occurrence and Distribution of 2 Acetamido 4 Methylhexanoic Acid in Biological Systems

Natural Occurrence in Plants and Microorganisms

Direct evidence for the natural occurrence of 2-acetamido-4-methylhexanoic acid remains to be established in scientific literature. However, the presence of its non-acetylated form, (2S,4S)-2-amino-4-methylhexanoic acid, has been confirmed in the plant kingdom. This non-proteinogenic amino acid is a known constituent of the California Buckeye (Aesculus californica), a plant recognized for producing a variety of unique secondary metabolites.

The acetylation of amino acids is a common biochemical modification in both plants and microorganisms. nih.govnih.gov This process can alter the chemical properties and biological activity of the parent molecule. Therefore, it is plausible that this compound exists as a natural, albeit currently unquantified, derivative of 2-amino-4-methylhexanoic acid in Aesculus californica or other organisms that synthesize the precursor. N-terminal acetylation is a widespread protein modification in plants, as seen in poplar, indicating that the enzymatic machinery for such reactions is readily available. nih.gov Furthermore, free N-acetylated amino acids have been detected in organisms like baker's yeast, suggesting that acetylation is not limited to proteins.

Microorganisms, in particular, are prolific producers of a vast array of secondary metabolites, including modified amino acids. These compounds often play roles in microbial communication, competition, and survival. nih.gov While no specific microorganism has been identified as a producer of this compound, the general capacity of microbes to synthesize and modify amino acids suggests they are a potential source.

Table 1: Known and Potential Natural Sources of this compound and its Precursor

| Compound | Status | Organism(s) |

| (2S,4S)-2-amino-4-methylhexanoic acid | Confirmed | Aesculus californica |

| This compound | Hypothetical | Aesculus californica, various microorganisms |

Detection and Quantification in Biological Samples (Non-human)

The detection and quantification of this compound in non-human biological samples would rely on established analytical chemistry techniques, particularly chromatography coupled with mass spectrometry. These methods are highly sensitive and specific, making them ideal for identifying and measuring novel or low-abundance metabolites in complex biological matrices.